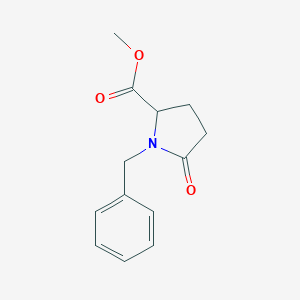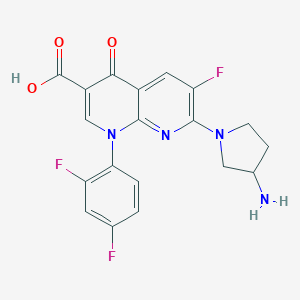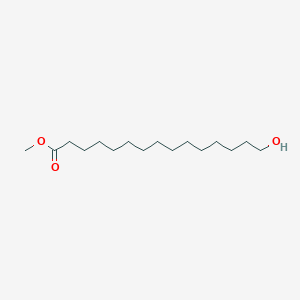
Piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-hydroxytryptamine typically involves the methylation of 5-hydroxytryptamine (serotonin). One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for 2-Methyl-5-hydroxytryptamine are not widely documented, the general approach would involve large-scale methylation reactions with appropriate safety and purity controls. The use of continuous flow reactors could enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: 2-Methyl-5-hydroxytryptamine can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The compound can be reduced to its corresponding amine derivatives under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 4 and 7.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated tryptamine derivatives.
Scientific Research Applications
2-Methyl-5-hydroxytryptamine has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of serotonin receptor agonists.
Biology: The compound is employed in studies involving neurotransmitter pathways and receptor binding.
Medicine: Research into its potential antidepressant effects and its role in modulating serotonin receptors.
Industry: Potential applications in the development of pharmaceuticals targeting serotonin receptors.
Mechanism of Action
2-Methyl-5-hydroxytryptamine exerts its effects primarily through its action as a full agonist at the 5-HT3 receptor. This receptor is a ligand-gated ion channel that, when activated, allows the flow of cations such as sodium and calcium into the cell. This leads to depolarization and the initiation of various intracellular signaling pathways. The compound’s interaction with the 5-HT3 receptor is responsible for its potential antidepressant and anxiolytic effects .
Comparison with Similar Compounds
5-Hydroxytryptamine (Serotonin): The primary neurotransmitter related to 2-Methyl-5-hydroxytryptamine.
5-Methoxytryptamine: Another tryptamine derivative with similar receptor binding properties.
α-Methyl-5-hydroxytryptamine: A compound with structural similarities and similar receptor activity.
Uniqueness: 2-Methyl-5-hydroxytryptamine is unique due to its selective agonist activity at the 5-HT3 receptor, which distinguishes it from other tryptamine derivatives that may have broader or different receptor affinities .
Properties
CAS No. |
102617-04-9 |
|---|---|
Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
[4-(2-methylphenyl)piperazin-1-yl]-[(1R,2R)-2-(phenoxymethyl)cyclopropyl]methanone |
InChI |
InChI=1S/C22H26N2O2/c1-17-7-5-6-10-21(17)23-11-13-24(14-12-23)22(25)20-15-18(20)16-26-19-8-3-2-4-9-19/h2-10,18,20H,11-16H2,1H3/t18-,20+/m0/s1 |
InChI Key |
PMXTYGZLJXSQSH-AZUAARDMSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC3COC4=CC=CC=C4 |
Isomeric SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)[C@@H]3C[C@H]3COC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC3COC4=CC=CC=C4 |
Key on ui other cas no. |
102617-04-9 |
Synonyms |
Piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbon yl)-, trans- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















